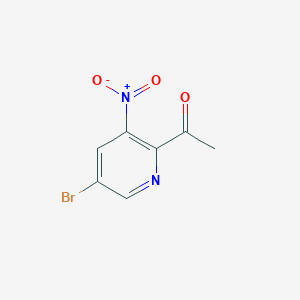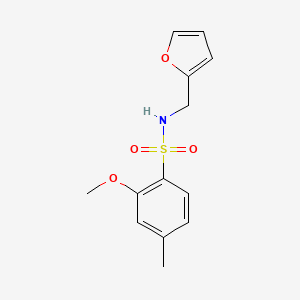
1-(5-Bromo-3-nitropyridin-2-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Bromo-3-nitropyridin-2-YL)ethanone is a chemical compound with the CAS Number: 1363382-81-3 . It has a molecular weight of 245.03 and its IUPAC name is 1-(5-bromo-3-nitro-2-pyridinyl)ethanone . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 1-(5-Bromo-3-nitropyridin-2-YL)ethanone is 1S/C7H5BrN2O3/c1-4(11)7-6(10(12)13)2-5(8)3-9-7/h2-3H,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(5-Bromo-3-nitropyridin-2-YL)ethanone is a solid at room temperature . It should be stored in a sealed, dry environment at room temperature .科学的研究の応用
Synthesis and Chemical Transformations
1-(5-Bromo-3-nitropyridin-2-yl)ethanone is a pivotal intermediate in the synthesis of complex organic molecules. Research has demonstrated its utility in creating novel compounds with potential biological activities. For instance, it has been utilized in the synthesis of pyrazole derivatives through hydrazinolysis, yielding compounds that could serve as building blocks for further chemical transformations (Smolyar, 2010). Additionally, it plays a crucial role in the synthesis of thiazolo[3,2-a]benzimidazole derivatives, highlighting its versatility in contributing to diverse chemical scaffolds with significant immunosuppressive and immunostimulatory activities (Abdel‐Aziz et al., 2011).
Material and Methodological Development
The compound has also been instrumental in methodological advancements within chemical research. For example, its preparation from corresponding amines via hydrogen peroxide oxidation showcases the development of safe, reproducible protocols for handling potentially hazardous oxidations on a large scale (Agosti et al., 2017). This reflects the broader importance of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone not only as a reactant but also in refining synthetic methodologies that enhance safety and efficiency in chemical production processes.
Biological and Pharmacological Potential
Explorations into the biological and pharmacological potentials of derivatives of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone have revealed promising results. Compounds synthesized using this intermediate have demonstrated significant biological activities, including antimicrobial, immunosuppressive, and cytotoxic effects. This underscores the potential of 1-(5-Bromo-3-nitropyridin-2-yl)ethanone in the development of new therapeutic agents (Cledualdo Soares de Oliveira et al., 2012). The versatility and reactivity of this compound facilitate the discovery of novel bioactive molecules with potential applications in medicine and pharmacology.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
1-(5-bromo-3-nitropyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c1-4(11)7-6(10(12)13)2-5(8)3-9-7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUXVERERDQWCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-3-nitropyridin-2-YL)ethanone | |
CAS RN |
1363382-81-3 |
Source


|
| Record name | 1-(5-bromo-3-nitropyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2566555.png)


![1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B2566561.png)
![4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2566562.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2566564.png)
![N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2566565.png)
![tert-butyl (3aR,4S,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B2566566.png)
![Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate](/img/structure/B2566567.png)



![3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2566575.png)
![N-(3-acetylphenyl)-3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2566577.png)